molecular formula C12H14N2OS B3969682 2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol

2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol

Cat. No.: B3969682
M. Wt: 234.32 g/mol
InChI Key: MYBIFJLSLSFPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol typically involves the reaction of 2-mercaptobenzimidazole with allyl bromide to introduce the prop-2-enylsulfanyl group. This is followed by the reaction with ethylene oxide to introduce the ethanol group. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the prop-2-enylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.

    Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol involves its interaction with biological macromolecules such as proteins and nucleic acids. The benzimidazole ring can intercalate into DNA, disrupting its structure and inhibiting replication and transcription. The prop-2-enylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. These interactions can result in the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of an ethanol group.

    2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethylamine: Similar structure but with an ethylamine group instead of an ethanol group.

    2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanol group.

Uniqueness

The presence of the ethanol group in 2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol provides unique properties such as increased solubility in polar solvents and the ability to form hydrogen bonds. These properties can enhance its biological activity and make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-9-16-12-13-10-5-3-4-6-11(10)14(12)7-8-15/h2-6,15H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIFJLSLSFPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Prop-2-enylsulfanylbenzimidazol-1-yl)ethanol
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